Serotonin

Catalog No.
S584333
CAS No.
50-67-9
M.F
C10H12N2O
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Serotonin

CAS Number

50-67-9

Product Name

Serotonin

IUPAC Name

3-(2-aminoethyl)-1H-indol-5-ol

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C10H12N2O/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10/h1-2,5-6,12-13H,3-4,11H2

InChI Key

QZAYGJVTTNCVMB-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)C(=CN2)CCN

Solubility

25.5 mg/mL

Synonyms

3-(2-AMINOETHYL)INDOL-5-OL;3-(2-AMINOETHYL)-5-HYDROXYINDOLE;3-(2-AMINO-ETHYL)-1H-INDOL-5-OL;5-HYDROXYTRYPTAMINE;AURORA KA-7815;3-(2-aminoethyl)-indol-5-o;3-(beta-aminoethyl)-5-hydroxyindole;5-hta

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CCN

Neurotransmitter and Brain Function

Serotonin acts as a neurotransmitter, a chemical messenger in the brain that transmits signals between neurons. It is synthesized from the amino acid tryptophan and is primarily found in the central nervous system, particularly in the brainstem and raphe nuclei. Research suggests that serotonin influences various aspects of brain function, including:

  • Mood regulation: Studies have linked low serotonin levels to mood disorders like depression and anxiety. However, the exact relationship between serotonin and mood remains complex and is still being actively investigated. []
  • Learning and memory: Serotonin receptors are present in brain regions involved in learning and memory, suggesting its potential role in these cognitive processes. []
  • Sleep-wake cycle: Serotonin is involved in regulating the sleep-wake cycle, with its levels naturally fluctuating throughout the day. []
  • Appetite and satiety: Serotonin signaling in the hypothalamus influences feelings of hunger and fullness, impacting food intake and weight regulation. []

Peripheral Functions beyond the Brain

Interestingly, around 90% of the body's serotonin is actually produced in the gastrointestinal tract, where it plays a critical role in gut motility and digestion. Additionally, research suggests that serotonin is involved in various other peripheral functions, including:

  • Cardiovascular function: Serotonin influences blood pressure regulation and platelet aggregation. []
  • Bone health: Studies suggest a potential link between serotonin signaling and bone density. []
  • Sexual function: Serotonin is involved in regulating ejaculation and sexual desire. []

Therapeutic Potential and Ongoing Research

Given its diverse functions, serotonin is a target for various ongoing research efforts aimed at developing novel therapeutic strategies for various medical conditions. Some examples include:

  • Antidepressant medications: Selective serotonin reuptake inhibitors (SSRIs) are a class of widely used antidepressants that work by increasing serotonin levels in the brain. []
  • Migraine treatment: Some migraine medications target serotonin receptors, suggesting its potential role in migraine pathophysiology. []
  • Digestive disorders: Research is exploring the potential of modulating serotonin signaling for treating conditions like irritable bowel syndrome. []

Serotonin, scientifically known as 5-hydroxytryptamine, is a biogenic monoamine neurotransmitter that plays a critical role in various physiological and psychological processes in the human body. It is synthesized primarily from the amino acid tryptophan through a two-step enzymatic process involving tryptophan hydroxylase and aromatic L-amino acid decarboxylase. This compound is found predominantly in the gastrointestinal tract, blood platelets, and the central nervous system, influencing mood, appetite, digestion, and sleep cycles .

Serotonin's mechanism of action varies depending on its role in the body. In the CNS, serotonin interacts with various serotonin receptor subtypes located on postsynaptic neurons. This interaction triggers a cascade of cellular events that influence mood, sleep, appetite, and other functions. In the periphery, serotonin interacts with receptors on smooth muscle cells in the gut, platelets, and blood vessel walls, affecting digestion, blood clotting, and blood pressure, respectively [].

  • Hydroxylation: Tryptophan is converted to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase, which is the rate-limiting step in serotonin production.
  • Decarboxylation: 5-Hydroxytryptophan is then decarboxylated to form serotonin via aromatic L-amino acid decarboxylase.

Once synthesized, serotonin can undergo metabolism primarily in the liver, where it is oxidized by monoamine oxidase to form 5-hydroxyindoleacetaldehyde and subsequently to 5-hydroxyindoleacetic acid, which is excreted in urine .

Serotonin acts predominantly through its interaction with various receptors categorized into seven classes (5-HT1 to 5-HT7), which are primarily G protein-coupled receptors. These receptors mediate diverse physiological processes including:

  • Mood Regulation: Serotonin is often referred to as the "feel-good" neurotransmitter due to its significant role in mood stabilization and emotional well-being.
  • Digestive Functions: It influences gastrointestinal motility and secretion.
  • Sleep-Wake Cycles: As a precursor to melatonin, serotonin helps regulate circadian rhythms.
  • Cardiovascular Effects: It can affect vascular tone and platelet aggregation .

In addition to natural biosynthesis from tryptophan, serotonin can be synthesized in laboratories using various methods. Common laboratory synthesis involves:

  • Starting Material: Tryptophan or 5-hydroxytryptophan.
  • Enzymatic Catalysis: Utilizing enzymes such as tryptophan hydroxylase and aromatic L-amino acid decarboxylase under controlled conditions to facilitate the conversion into serotonin .

Serotonin has several applications across different fields:

  • Pharmaceuticals: Many antidepressants target serotonin pathways (e.g., selective serotonin reuptake inhibitors) to alleviate symptoms of depression and anxiety.
  • Dietary Supplements: Compounds like 5-hydroxytryptophan are marketed for mood enhancement and sleep regulation.
  • Research: Studies on serotonin's role in various disorders have led to insights into conditions such as irritable bowel syndrome, migraines, and mood disorders .

Research has demonstrated that serotonin interacts with numerous biological systems:

  • Neurotransmission: Its binding to receptors initiates signaling cascades that influence neuronal excitability and synaptic plasticity.
  • Hormonal Regulation: Serotonin affects the release of hormones such as insulin from pancreatic cells through serotonylation—a mechanism where serotonin modifies proteins involved in signaling pathways .
  • Vascular Responses: Studies indicate that serotonin can modulate vascular smooth muscle tone, affecting both vasodilation and vasoconstriction depending on receptor subtype activation .

Several compounds share structural or functional similarities with serotonin. Below is a comparison highlighting their uniqueness:

CompoundStructure SimilarityBiological RoleUnique Aspect
DopamineCatecholamineReward and pleasure signalingPrimarily involved in reward pathways
NorepinephrineCatecholamineStress responseKey player in fight-or-flight response
MelatoninDerived from serotoninSleep regulationFunctions mainly as a sleep hormone
HistamineBiogenic amineImmune responsePrimarily involved in allergic reactions
TryptophanPrecursorProtein synthesisEssential amino acid not synthesized by the body

Serotonin's unique role lies in its extensive influence on mood regulation, gastrointestinal function, and its multifaceted interactions with various receptors across different systems .

Pharmacological Profiling of 5-Hydroxytryptamine~1~, 5-Hydroxytryptamine~2~, and 5-Hydroxytryptamine~3~ Receptor Families

The 5-hydroxytryptamine receptor family is divided into seven classes, with the 5-HT~1~, 5-HT~2~, and 5-HT~3~ families representing key mediators of serotonin’s effects in the central and peripheral nervous systems. These receptors differ in their coupling to intracellular signaling pathways, ligand-binding affinities, and physiological roles (Table 1) [1] [2].

Table 1: Functional Properties of 5-Hydroxytryptamine Receptor Families

FamilyReceptor TypeSignaling MechanismPhysiological Effect
5-HT~1~G~i~/G~o~-protein coupledDecreases cyclic adenosine monophosphate (cAMP)Inhibitory
5-HT~2~G~q~/G~11~-protein coupledIncreases inositol trisphosphate (IP~3~) and diacylglycerol (DAG)Excitatory
5-HT~3~Ligand-gated ion channelMediates Na^+^/K^+^ fluxExcitatory

The 5-HT~1~ receptor family includes five subtypes (5-HT~1A~, ~1B~, ~1D~, ~1E~, ~1F~) that inhibit adenylate cyclase via G~i~/G~o~ proteins, reducing cAMP levels and neuronal excitability [1]. For example, 5-HT~1A~ receptors in the raphe nuclei regulate mood and anxiety by modulating serotonin release [2]. The 5-HT~2~ family (subtypes 2A, 2B, 2C) activates phospholipase C via G~q~/G~11~ proteins, generating IP~3~ and DAG to enhance calcium mobilization and protein kinase C activity [1] [2]. These receptors are critical for regulating cognition, appetite, and vascular tone. In contrast, the 5-HT~3~ receptor is a ligand-gated cation channel that depolarizes neurons, facilitating fast synaptic transmission in the gut and brain [1]. Its role in emesis and pain perception makes it a target for anti-nausea medications [2].

Allosteric Modulation and Intracellular Signaling Cascades of 5-Hydroxytryptamine~2C~ Receptors

The 5-HT~2C~ receptor exemplifies the complexity of serotonin signaling due to its unique allosteric modulation and post-translational regulation. Unlike orthosteric agonists that bind the receptor’s primary site, positive allosteric modulators (PAMs) like PNU-69176E enhance receptor activity by stabilizing active conformations without directly activating the receptor [3]. This mechanism preserves temporal and spatial signaling fidelity, reducing off-target effects compared to orthosteric agonists [3].

5-HT~2C~ receptors signal primarily through G~q~ proteins, increasing IP~3~ and DAG production. However, the Cys23Ser single nucleotide polymorphism (SNP) alters receptor trafficking, reducing plasma membrane localization and calcium signaling efficacy [6]. Ser23 variant receptors exhibit aberrant glycosylation and prolonged retention in the Golgi apparatus, impairing their ability to recycle via early endosomes [6]. This genetic variation may underlie individual differences in antipsychotic drug responses and susceptibility to disorders like depression [6].

Cross-Talk Between Serotonin Receptors and Neurotransmitter Systems

Serotonin receptors extensively interact with dopamine, glutamate, and γ-aminobutyric acid (GABA) systems, enabling integrated modulation of behavior and cognition. The 5-HT~2A~–D~2~ receptor heteromer exemplifies this crosstalk: dopamine D~2~ receptor activation enhances the affinity of 5-HT~2A~ receptors for hallucinogens like LSD, while 5-HT~2A~ receptor blockade potentiates D~2~ antagonist effects in schizophrenia models [4]. Co-immunoprecipitation studies confirm physical interactions between these receptors, forming heterocomplexes that alter downstream signaling [4].

In the prefrontal cortex, serotonin modulates glutamate release via 5-HT~1A~ and 5-HT~2A~ receptors. 5-HT~1A~ activation inhibits glutamate release, reducing excitotoxicity, while 5-HT~2A~ stimulation enhances glutamatergic transmission, influencing working memory [5]. Similarly, 5-HT~3~ receptor activation increases GABA release in the amygdala, promoting anxiolytic effects [5]. These interactions highlight serotonin’s role as a neuromodulator that fine-tunes the balance between excitatory and inhibitory neurotransmission.

Histone serotonylation represents a groundbreaking discovery in epigenetic regulation, establishing serotonin as a direct modifier of chromatin structure and gene expression [1]. This novel post-translational modification involves the covalent attachment of serotonin molecules to specific glutamine residues on histone proteins, primarily mediated by tissue transglutaminase 2 (TGM2) [1] [2]. The modification occurs predominantly at glutamine 5 (Q5) on histone H3, forming H3Q5 serotonylation (H3Q5ser), which has emerged as a permissive mark for gene transcription [1] [3].

Molecular Mechanisms of Histone Serotonylation

Tissue transglutaminase 2 catalyzes the transamidation reaction through a calcium-dependent conformational change that exposes its catalytic triad [4]. The enzyme's cysteine residue (C277) attacks the γ-carboxamide group of glutamine residues within histone substrates, forming a thioester-complex intermediate and releasing ammonia as a byproduct [5]. This mechanism enables the incorporation of serotonin molecules into histone proteins, creating stable isopeptide bonds that persist throughout cell division cycles [5].

The substrate specificity of TGM2 demonstrates remarkable precision in chromatin contexts. Biochemical studies reveal that histone serotonylation is excluded from constitutive heterochromatic regions, with steric accessibility serving as the primary determinant of modification sites [4]. The enzyme preferentially targets glutamine residues located within or near histone-fold domains, with H3Q5 and H3Q19 representing the most accessible modification sites on nucleosomes [4]. Additional targets include glutamine residues at positions 123 and 124 in histone variants H2A.Z and H2A.V, which contain unstructured C-terminal tails that enhance accessibility [4].

Chromatin Context and Substrate Recognition

The chromatin environment profoundly influences TGM2-mediated histone serotonylation. Structure-activity relationship studies using DNA-barcoded nucleosome libraries demonstrate that steric hindrance restricts monoaminylation to accessible sites within histone tails [4]. The modification is specifically enriched in euchromatic regions, correlating with active gene expression patterns [1]. This spatial restriction ensures that serotonylation occurs predominantly at transcriptionally active loci, supporting its role as a permissive chromatin mark.

Functional Consequences of Histone Serotonylation

H3Q5 serotonylation exhibits a remarkable capacity to enhance the binding affinity of transcription factor IID (TFIID) to H3K4me3-marked nucleosomes [1] [3]. The PHD finger of TAF3, a subunit of TFIID, demonstrates preferential binding to H3K4me3Q5ser dual modifications, with this binding preference dependent on the Q5ser modification regardless of H3K4 methylation states [3]. This enhanced protein-chromatin interaction facilitates the recruitment of basal transcriptional machinery, thereby promoting gene expression [1].

Moreover, H3Q5 serotonylation provides a mechanism for stabilizing H3K4me3 modifications through the inhibition of histone demethylases. The corresponding H3K4me3/2 erasers, KDM5B/C and LSD1, are profoundly inhibited by the presence of the serotonylation mark [3] [6]. This inhibition prevents the dynamic turnover of H3K4me3, ensuring sustained transcriptional activation at target loci [3]. The stabilization mechanism represents a critical regulatory layer that fine-tunes gene expression programs during neurodevelopment.

Histone TargetEnzymeModification TypeFunctional RoleCo-occurring MarkTissue Distribution
H3Q5TGM2SerotonylationPermissive transcriptionH3K4me3Brain, gut
H3Q19TGM2SerotonylationPermissive transcriptionH3K4me3Brain, gut
H2A.Z Q123TGM2SerotonylationTranscriptional activationUnknownBrain, gut
H2A.Z Q124TGM2SerotonylationTranscriptional activationUnknownBrain, gut
H2A.V Q123TGM2SerotonylationTranscriptional activationUnknownBrain, gut
H2A.V Q124TGM2SerotonylationTranscriptional activationUnknownBrain, gut

Developmental Significance

H3K4me3Q5ser displays a ubiquitous pattern of tissue expression in mammals, with enrichment observed in brain and gut tissues, the two organ systems responsible for the bulk of serotonin production [1]. Genome-wide analyses of human serotonergic neurons, developing mouse brain, and cultured serotonergic cells indicate that H3K4me3Q5ser nucleosomes are enriched in euchromatin and are sensitive to cellular differentiation [1]. Cells that ectopically express histone H3 mutants incapable of serotonylation display significantly altered expression of H3K4me3Q5ser-target loci, leading to deficits in differentiation [1].

The modification demonstrates dynamic regulation during neuronal development, with TGM2-mediated serotonylation playing essential roles in maintaining gene expression programs critical for neuronal identity and function [7]. The permissive nature of H3Q5 serotonylation ensures that transcriptional programs remain accessible during developmental transitions, supporting the establishment and maintenance of cellular phenotypes [7].

DNA Methylation Patterns in Serotonin Transporter (SLC6A4) Gene Regulation

DNA methylation of the serotonin transporter gene (SLC6A4) represents a crucial epigenetic mechanism that regulates serotonergic neurotransmission during development and throughout life [8] [9]. The SLC6A4 gene contains an 800 base pair CpG island that overlaps with the transcription initiation start site, serving as a primary target for methylation-dependent gene regulation [10]. This CpG island is located approximately 200 base pairs downstream of the 5-HTTLPR polymorphism and demonstrates significant functional relevance in controlling serotonin transporter expression [10].

Genomic Organization and Methylation Patterns

The SLC6A4 promoter region contains approximately 20 CpG dinucleotides distributed across positions -213 to -69 base pairs from the transcriptional start site [11]. Quantitative bisulfite pyrosequencing studies have identified five key CpG sites within this region that exhibit differential methylation patterns associated with gene expression regulation [11] [12]. These sites demonstrate high correlation in their methylation states, forming a methylation linkage disequilibrium block that functions as a coordinated regulatory unit [12].

The methylation pattern of SLC6A4 exhibits remarkable sensitivity to environmental factors, particularly stress exposure. Studies of shift-working nurses exposed to high and low work stress environments revealed that individuals in high stress conditions demonstrate 21-65% lower methylation levels across all five CpG sites compared to those in low stress environments [12]. This stress-induced hypomethylation represents an adaptive mechanism that increases serotonin transporter expression, potentially serving as a physiological response to maintain serotonergic homeostasis during periods of environmental challenge [12].

Functional Consequences of SLC6A4 Methylation

DNA methylation within the SLC6A4 promoter region exerts profound effects on gene transcription through multiple mechanisms. In vitro studies demonstrate that methylation of the SLC6A4 promoter in luciferase reporter constructs suppresses transcriptional activity, establishing a direct causal relationship between methylation status and gene expression [13]. The functional relevance of this regulation is evidenced by correlations between peripheral SLC6A4 methylation and in vivo measures of serotonin synthesis detected by positron emission tomography [13].

The methylation-dependent regulation of SLC6A4 influences brain structure and function through modulation of serotonergic neurotransmission. Higher peripheral SLC6A4 DNA methylation correlates with increased activation of the left anterior insular cortex and left frontal inferior operculum during negative emotional stimuli processing [13]. Conversely, participants with higher SLC6A4 methylation exhibit significantly lower activation in the right posterior insula and right rolandic operculum during higher-order cognitive tasks involving attention shifting away from negative stimuli [13].

Developmental Regulation and Early Life Stress

SLC6A4 methylation patterns are established early in development and demonstrate sensitivity to early life stress experiences. Studies using rhesus macaque models reveal that carriers of low-expressing 5-HTTLPR alleles exhibit higher mean SLC6A4 CpG methylation, which correlates with lower peripheral blood mononuclear cell SLC6A4 expression [10]. Higher SLC6A4 CpG methylation, independent of 5-HTTLPR genotype, exacerbates the effects of early life stress on behavioral stress reactivity in infant primates [10].

The developmental programming of SLC6A4 methylation represents a critical mechanism for gene-environment interactions that influence lifelong susceptibility to mood disorders. Childhood trauma, along with male sex and smaller hippocampal volume, demonstrates independent association with greater peripheral serotonin transporter methylation [14]. These findings suggest that SLC6A4 methylation serves as a biomarker for serotonin-associated stress-related psychopathology, potentially reflecting the cumulative effects of early adverse experiences on serotonergic system development [14].

CpG SiteGenomic PositionMethylation EffectStress ResponseFunctional OutcomeClinical Association
CpG1-213 to -69 bp from TSSDecreased transcriptionHypomethylationIncreased SERT expressionDepression risk
CpG2-213 to -69 bp from TSSDecreased transcriptionHypomethylationIncreased SERT expressionDepression risk
CpG3-213 to -69 bp from TSSDecreased transcriptionHypomethylationIncreased SERT expressionDepression risk
CpG4-213 to -69 bp from TSSDecreased transcriptionHypomethylationIncreased SERT expressionDepression risk
CpG5-213 to -69 bp from TSSDecreased transcriptionHypomethylationIncreased SERT expressionDepression risk

Twin Studies and Heritability

Monozygotic twin studies provide compelling evidence for the association between SLC6A4 promoter methylation and depressive symptoms. Intrapair differences in DNA methylation at 10 of 20 studied CpG sites demonstrate significant correlation with intrapair differences in Beck Depression Inventory scores [11]. Linear regression analyses reveal that a 10% increase in mean DNA methylation level correlates with a 4.4-point increase in depression scores, independent of genetic background and shared environmental factors [11]. These findings establish DNA methylation as a heritable epigenetic mechanism that modulates depression risk through serotonergic pathway regulation.

Tissue-Specific Methylation Patterns

The functional relevance of peripheral SLC6A4 methylation measurements is supported by correlations between blood and brain tissue methylation patterns. Postmortem studies demonstrate significant correlations between individual DNA methylation differences in blood and those in cortical (r = 0.66, p < 0.001) and cerebellar brain regions (r = 0.76, p < 0.001) [13]. These correlations validate the use of peripheral biomarkers for assessing brain-relevant epigenetic modifications, supporting the clinical utility of blood-based methylation assessments for neuropsychiatric research [13].

The tissue-specific expression patterns of SLC6A4 methylation reflect the developmental origins of serotonergic regulation. Placental tissue demonstrates dynamic methylation patterns throughout gestation, with partially methylated domains similar to neuronal systems [15]. Placental SLC6A4 methylation correlates with infant neurobehavioral outcomes, suggesting that prenatal epigenetic programming influences postnatal serotonergic function and behavior [15].

microRNA-Mediated Control of Tryptophan Hydroxylase Expression

microRNA-mediated regulation of tryptophan hydroxylase represents a sophisticated post-transcriptional control mechanism that fine-tunes serotonin synthesis during neurodevelopment [16] [17]. This regulatory layer involves multiple microRNA species that target different components of the serotonergic system, including the rate-limiting enzyme tryptophan hydroxylase 2 (TPH2) and the serotonin transporter (SERT) [16] [17] [18]. The specificity and timing of microRNA expression during development provide temporal control over serotonergic pathway maturation, ensuring appropriate neurotransmitter levels at critical developmental stages.

microRNA-669g Regulation of Tryptophan Hydroxylase 2

microRNA-669g has emerged as a critical regulator of TPH2 expression, the neuronal-specific enzyme responsible for brain serotonin synthesis [16]. Bioinformatics analyses and dual-luciferase reporter assays identify miR-669g as a direct regulator of TPH2 through binding to the 3'-untranslated region of TPH2 mRNA [16]. Transfection of HT-22 cells with miR-669g results in significant downregulation of TPH2 expression in vitro, demonstrating the functional relevance of this regulatory interaction [16].

The physiological significance of miR-669g regulation is evidenced by in vivo studies using adeno-associated viral vectors expressing miR-669g. Intravenous administration of miR-669g-expressing vectors to mice leads to behavioral alterations consistent with reduced serotonin synthesis, including decreased anxiety, impaired memory formation, and increased aggression [16]. These behavioral phenotypes directly correlate with the inhibition of TPH2 expression and subsequent reduction in central serotonin levels [16].

microRNA-15a and microRNA-16 Regulation of Serotonin Transporter

The serotonin transporter (SERT) is subject to post-transcriptional regulation by microRNA-15a and microRNA-16, which form a coordinated regulatory cluster located on chromosome 13q14.3 [17]. Both microRNAs demonstrate comparable regulatory effects on SERT expression in human placental choriocarcinoma JAR cells and rat brain raphe RN46A cells [17]. The functional significance of this regulation is particularly evident in the differential expression patterns of miR-16 between noradrenergic and serotonergic neurons [19].

miR-16 exhibits higher expression levels in noradrenergic neurons compared to serotonergic cells, preventing illegitimate SERT expression in noradrenergic neurons [19]. This cell-type-specific expression pattern maintains the molecular identity of different monoaminergic neuron populations during development [19]. Reduction of miR-16 levels in noradrenergic neurons results in de novo SERT expression, demonstrating the critical role of microRNA-mediated repression in maintaining neuronal phenotypes [19].

Therapeutic Implications of microRNA Regulation

The therapeutic relevance of microRNA-mediated serotonergic regulation is exemplified by the response to selective serotonin reuptake inhibitor (SSRI) antidepressants. Chronic treatment with fluoxetine increases miR-16 levels in serotonergic raphe nuclei, leading to reduced SERT expression [19]. This adaptive response represents a mechanism by which antidepressants modify the serotonergic system beyond their direct pharmacological effects [19].

Furthermore, raphe neurons exposed to fluoxetine release the neurotrophic factor S100β, which acts on noradrenergic cells of the locus coeruleus [19]. S100β decreases miR-16 levels in noradrenergic neurons, turning on the expression of serotonergic functions and contributing to the therapeutic action of SSRI antidepressants in monoaminergic neurons [19]. This inter-neuronal communication pathway demonstrates the complexity of microRNA-mediated regulation in therapeutic responses.

Developmental Expression Patterns

The developmental regulation of tryptophan hydroxylase expression involves complex interactions between transcriptional and post-transcriptional mechanisms. TPH2 mRNA levels in the dorsal raphe nucleus increase 35-fold between embryonic day 18 and postnatal day 22, followed by a 40% decrease between postnatal days 22 and 61 [20]. These developmental changes correlate with enzyme activities in raphe nuclei during early development but not in cortical or hippocampal target regions [20].

The discordance between mRNA expression and enzyme activity in target regions suggests that post-transcriptional regulatory mechanisms, including microRNA-mediated control, play crucial roles in determining functional serotonin synthesis capacity [20]. In vivo studies demonstrate that TPH2 mRNA levels per single cell correlate with levels per brain section during development up to postnatal day 22, but this correlation is lost beyond this timepoint [20]. This developmental transition coincides with the maturation of microRNA regulatory networks that fine-tune serotonergic function.

microRNATarget GeneBinding SiteRegulatory EffectFunctional ConsequenceCellular Context
miR-669gTPH23'-UTRDownregulationReduced serotonin synthesisHT-22 cells
miR-15aSERT (SLC6A4)3'-UTRDownregulationReduced serotonin reuptakeJAR cells, RN46A cells
miR-16SERT (SLC6A4)3'-UTRDownregulationReduced serotonin reuptakeSerotonergic neurons
miR-965-HT1B receptor3'-UTRDownregulationReduced receptor activityBrain tissue
miR-5105-HT3E receptor3'-UTRDownregulationReduced receptor activityIntestinal tissue

Polymorphisms and Individual Variation

Genetic polymorphisms within microRNA binding sites contribute to individual variation in serotonergic system function. The susceptibility of serotonin receptor mRNAs to microRNA-mediated repression is modified by polymorphisms in the 3'-UTR regions [18]. For example, miR-96 and miR-510 demonstrate differential regulatory effects on 5-HT1B receptors and 5-HT3E receptor subunits, respectively, with the magnitude of regulation dependent on specific polymorphic variants [18].

These individual differences in microRNA-mediated regulation correlate with behavioral phenotypes and disease susceptibility. Contrasting susceptibility to miR-96-induced alterations in cerebral 5-HT1B receptor translation correlates with differential aggressive behavior, while variations in miR-510-mediated regulation of intestinal 5-HT3E receptors associate with irritable bowel syndrome incidence [18]. These findings demonstrate the clinical relevance of microRNA-mediated serotonergic regulation in both neuropsychiatric and gastrointestinal disorders.

Environmental Regulation of microRNA Expression

Environmental factors significantly influence microRNA expression patterns, providing a mechanism for experience-dependent modification of serotonergic function. Studies in Aplysia reveal that serotonin itself inhibits the generation of miR-124, leading to de-repression of CREB and facilitation of synaptic plasticity [18]. This regulatory feedback loop demonstrates how neurotransmitter signaling can modify its own regulatory networks through epigenetic mechanisms.

The environmental responsiveness of microRNA expression extends to stress-related modifications of serotonergic function. Chronic stress exposure alters the expression of multiple microRNAs involved in serotonergic regulation, providing a molecular mechanism for stress-induced changes in neurotransmitter function [21]. These stress-responsive microRNA networks represent potential targets for therapeutic intervention in stress-related psychiatric disorders.

Developmental StageTPH2 mRNA (Dorsal Raphe)TPH2 mRNA (Raphe Obscurus)Serotonin LevelsFunctional Significance
Embryonic Day 18LowLowLowInitial development
Postnatal Day 8ModerateModerateIncreasingRapid development
Postnatal Day 22Peak (35-fold increase)Increased (2.5-fold)HighPeak development
Postnatal Day 61Decreased (40%)StableMature levelsMaturation
AdultStableStableMature levelsHomeostasis

Physical Description

Solid

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

176.094963011 g/mol

Monoisotopic Mass

176.094963011 g/mol

Heavy Atom Count

13

LogP

0.21 (LogP)
0.21

Melting Point

167.5 °C

UNII

333DO1RDJY

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H361 (99.48%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Serotonin Receptor Agonists

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

50-67-9

Metabolism Metabolites

Serotonin has known human metabolites that include (2S,3S,4S,5R)-6-[[3-(2-Aminoethyl)-1H-indol-5-yl]oxy]-3,4,5-trihydroxy-2-oxanecarboxylic acid and 3-Ethyl-1H-indol-5-ol.
Serotonin is a known human metabolite of 5-methoxytryptamine.

Wikipedia

Serotonin
Biotin

Dates

Last modified: 09-12-2023

[Serotonin-norepinephrine reuptake inhibitors in psychiatry and neurology]

Yu P Sivolap
PMID: 34481450   DOI: 10.17116/jnevro2021121081141

Abstract

Antidepressants are one of the most important classes of psychotropic drugs and they are widely used in clinical practice, mainly in psychiatry and neurology. The main indications for the use of antidepressants are depression and anxiety disorders. First-line antidepressants are selective serotonin reuptake inhibitors, as well as serotonin-norepinephrine reuptake inhibitors which due to their dual pharmacological action have an additional effect on pain syndromes that determines their use in the treatment of neuropathic pain and fibromyalgia. A special place among the serotonin-norepinephrine reuptake inhibitors has duloxetine, which is characterized by proven efficacy in the treatment of depression, anxiety disorders, as well as isolated and comorbid pain. The optimal balance of efficacy and tolerability determines the possibility of safe use of duloxetine in patients with severe neurological disorders.


Increased serotonin prevents compulsion in addiction

Katsuhiko Miyazaki, Kayoko W Miyazaki
PMID: 34516803   DOI: 10.1126/science.abl6285

Abstract

[Figure: see text].


Maternal chewing improves prenatal stress-induced cognitive deficit and anxiety-like behavior associated with alterations of the apoptotic response and serotonin pathway in mouse offspring

Kyoko Kajimoto, Chie Hisada, Suzuko Ochi, Eri Yoshikawa, Ayumi Suzuki, Hiroko Tsugane, Jiahe Zhang, Mitsuo Iinuma, Kin-Ya Kubo, Kagaku Azuma
PMID: 34438320   DOI: 10.1016/j.archoralbio.2021.105245

Abstract

To examine whether maternal chewing affects prenatal stress-induced behavioral alternations associated with the changes in apoptosis-related proteins and serotonin pathway of the mouse offspring.
Pregnant mice were assigned to control, stress, and stress/chewing groups. Stress mice were placed in restraint tubes, from gestational day 12 until parturition. Stress/chewing mice were given a wooden stick for chewing during stress period. Morris water maze and hole-board tests were applied for behavioral alterations in one-month-old male pups. Hippocampal mRNA expression of B-cell lymphoma 2 (Bcl-2) and Bcl-2 associated X protein (Bax) was analyzed by quantitative real-time PCR. Serotonin and tryptophan hydroxylase expression level in the dorsal raphe nucleus was investigated immunohistochemically.
Prenatal stress impaired the spatial learning, induced anxiety-like behavior, increased the ratio of hippocampal Bax/Bcl-2 expression, and decreased the expression of serotonin and tryptophan hydroxylase in dorsal raphe nucleus of the offspring. Maternal chewing ameliorated prenatal stress-induced cognitive impairment, anxiety-like behavior, and attenuated the increased ratio of hippocampal Bax/Bcl-2 expression, and the downregulated serotonin signaling in dorsal raphe nucleus of the offspring.
Our results indicate that maternal chewing could improve prenatal stress-related anxiety-like behavior and cognitive impairment in mouse offspring, at least in part by affecting hippocampal apoptotic response and central serotonin pathway.


Association of serotonin levels in patients of vasovagal syncope and postural tachycardia syndrome

Hammad Raziq, Humaira Fayyaz, Rabia Azhar, Azmat Hayyat, Sobia Waqas
PMID: 34418010   DOI: 10.47391/JPMA.053

Abstract

To determine the level of serotonin in patients of vasovagal syncope and postural tachycardia syndrome after head-up tilt test.
The cross-sectional analytical study was conducted at the Islamic International Medical College and the Department of Electrophysiology, Armed Forces Institute of Cardiology, Rawalpindi, from April 2017 to March 2018. Group A comprised cases of vasovagal syncope, group B had patients of postural tachycardia syndrome, and group C had healthy controls. Cases were chosen on the basis of history, episodes of syncope and findings of head-up tilt test. After the test, blood samples were taken for hormonal analysis of serotonin using enzyme-linked immunosorbent assay. Data was analysed using SPSS 21.
Of the 80 subjects, 35(43.8%) were in group A, 35(43.8%) in group B and 10(12.4%) in group C. Mean serotonin value in group A was 918.39±380.16nM, in group B it was 1188.70±449.55nM., while in control group C the mean value was 771.40±376.14nM (p<0.05).
Serotonin was found to have a significant role in syncope pathophysiology.


[Neurotransmitter changes in the rat brain under combined intoxication induced by alcohol and morphine]

I M Vialichko, S V Lelevich, V V Lelevich, E M Doroshenko, V Yu Smirnov
PMID: 34414890   DOI: 10.18097/PBMC20216704323

Abstract

We investigated the levels of biogenic monoamines and their metabolites in the rat hypothalamus, midbrain and cerebellum in acute complex intoxication with morphine and alcohol. The distinctive features of neurotransmitter disorders in various parts of the rat brain under a single exposure to ethanol and morphine, as well as the differences between acute morphine-alcohol and alcohol-morphine intoxication were established. Complex intoxication with alcohol and morphine resulted in signs of dopamine consumption only in the hypothalamus, regardless of the order of alcohol and morphine administration. Under conditions of alcohol-morphine intoxication an increase in the level of metabolites of the serotonergic system was noted in the investigated parts of the brain. In the midbrain and cerebellum the manifestation of combined action of ethanol and morphine is mainly determined by the effect of the last of the administered substances. There are features of changes in the indices of the dopaminergic and serotonergic systems in these experimental conditions, confirmed by the processes of dopamine catabolism and a decrease in the norepinephrine and serotonin concentration in the hypothalamus, which are not observed under individual action of ethanol and morphine.


The antidepressant drug vilazodone is an allosteric inhibitor of the serotonin transporter

Per Plenge, Dongxue Yang, Kristine Salomon, Louise Laursen, Iris E Kalenderoglou, Amy H Newman, Eric Gouaux, Jonathan A Coleman, Claus J Loland
PMID: 34417466   DOI: 10.1038/s41467-021-25363-3

Abstract

Depression is a common mental disorder. The standard medical treatment is the selective serotonin reuptake inhibitors (SSRIs). All characterized SSRIs are competitive inhibitors of the serotonin transporter (SERT). A non-competitive inhibitor may produce a more favorable therapeutic profile. Vilazodone is an antidepressant with limited information on its molecular interactions with SERT. Here we use molecular pharmacology and cryo-EM structural elucidation to characterize vilazodone binding to SERT. We find that it exhibits non-competitive inhibition of serotonin uptake and impedes dissociation of [
H]imipramine at low nanomolar concentrations. Our SERT structure with bound imipramine and vilazodone reveals a unique binding pocket for vilazodone, expanding the boundaries of the extracellular vestibule. Characterization of the binding site is substantiated with molecular dynamics simulations and systematic mutagenesis of interacting residues resulting in decreased vilazodone binding to the allosteric site. Our findings underline the versatility of SERT allosteric ligands and describe the unique binding characteristics of vilazodone.


The roles of serotonin in cell adhesion and migration, and cytoskeletal remodeling

Joe Anand Kumar John Jayakumar, Mitradas M Panicker
PMID: 34494935   DOI: 10.1080/19336918.2021.1963574

Abstract

Serotonin is well known as a neurotransmitter. Its roles in neuronal processes such as learning, memory or cognition are well established, and also in disorders such as depression, schizophrenia, bipolar disorder, and dementia. However, its effects on adhesion and cytoskeletal remodelling which are strongly affected by 5-HT receptors, are not as well studied with some exceptions for e.g. platelet aggregation. Neuronal function is strongly dependent on cell-cell contacts and adhesion-related processes. Therefore the role played by serotonin in psychiatric illness, as well as in the positive and negative effects of neuropsychiatric drugs through cell-related adhesion can be of great significance. In this review, we explore the role of serotonin in some of these aspects based on recent findings.


Highlighting Immune System and Stress in Major Depressive Disorder, Parkinson's, and Alzheimer's Diseases, with a Connection with Serotonin

Ana Salomé Correia, Armando Cardoso, Nuno Vale
PMID: 34445231   DOI: 10.3390/ijms22168525

Abstract

There is recognition that both stress and immune responses are important factors in a variety of neurological disorders. Moreover, there is an important role of several neurotransmitters that connect these factors to several neurological diseases, with a special focus in this paper on serotonin. Accordingly, it is known that imbalances in stressors can promote a variety of neuropsychiatric or neurodegenerative pathologies. Here, we discuss some facts that link major depressive disorder, Alzheimer's, and Parkinson's to the stress and immune responses, as well as the connection between these responses and serotonergic signaling. These are important topics of investigation which may lead to new or better treatments, improving the life quality of patients that suffer from these conditions.


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